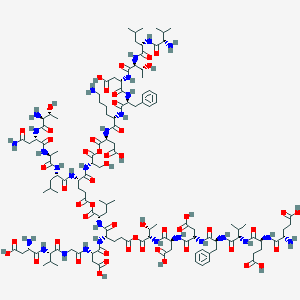

Peptide I (aplysia)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cefoperazone is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial infections. It is particularly effective against Pseudomonas infections, which are often resistant to other antibiotics. Cefoperazone is used to treat infections in the respiratory tract, abdomen, skin, and female genital tracts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cefoperazone is synthesized through a series of chemical reactions involving the formation of the beta-lactam ring, which is crucial for its antibiotic activity. The synthesis typically involves the acylation of 7-aminocephalosporanic acid with specific acylating agents to introduce the desired side chains .

Industrial Production Methods: The industrial production of cefoperazone sodium involves reacting cefoperazone acid with a sodium salt-forming agent in the presence of a solvent. The process includes crystallization, solvent replacement, and filtration to obtain a high-purity product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cefoperazone durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Cefoperazon kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Cefoperazon-Molekül verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Verschiedene Nucleophile unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Cefoperazon hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Beta-Lactam-Antibiotika und deren Wechselwirkungen mit bakteriellen Enzymen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Synthese der bakteriellen Zellwand und Resistenzmechanismen.

Medizin: In klinischen Umgebungen zur Behandlung bakterieller Infektionen, insbesondere durch resistente Stämme, eingesetzt.

Industrie: Beschäftigung bei der Entwicklung neuer Antibiotikaformulierungen und Arzneimittelverabreichungssysteme

5. Wirkmechanismus

Cefoperazon übt seine bakterizide Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an bestimmte Penicillin-bindende Proteine (PBPs), die sich in der bakteriellen Zellwand befinden, und verhindert so die Vernetzung von Peptidoglykanketten. Diese Hemmung führt zur Zelllyse und zum Tod der Bakterien. Sulbactam, das häufig mit Cefoperazon kombiniert wird, wirkt als Beta-Lactamase-Inhibitor und verstärkt die Aktivität des Antibiotikums gegen Beta-Lactamase-produzierende Organismen .

Ähnliche Verbindungen:

- Cefotaxim

- Ceftazidim

- Ceftriaxon

Vergleich: Cefoperazon ist unter den Cephalosporinen der dritten Generation einzigartig aufgrund seiner Wirksamkeit gegen Pseudomonas-Infektionen. Während andere Cephalosporine wie Cefotaxim und Ceftriaxon ebenfalls Breitbandantibiotika sind, sind sie möglicherweise nicht so wirksam gegen Pseudomonas. Ceftazidim teilt eine ähnliche Aktivität gegen Pseudomonas, unterscheidet sich jedoch in seinen pharmakokinetischen Eigenschaften und klinischen Anwendungen .

Die Kombination von Cefoperazon mit Sulbactam verstärkt seine Wirksamkeit gegen resistente Bakterienstämme, wodurch es zu einem wertvollen Antibiotikum in der klinischen Praxis wird.

Wirkmechanismus

Cefoperazone exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and death of the bacteria. Sulbactam, often combined with cefoperazone, acts as a beta-lactamase inhibitor, enhancing the antibiotic’s activity against beta-lactamase-producing organisms .

Vergleich Mit ähnlichen Verbindungen

- Cefotaxime

- Ceftazidime

- Ceftriaxone

Comparison: Cefoperazone is unique among third-generation cephalosporins due to its effectiveness against Pseudomonas infections. While other cephalosporins like cefotaxime and ceftriaxone are also broad-spectrum antibiotics, they may not be as effective against Pseudomonas. Ceftazidime shares similar activity against Pseudomonas but differs in its pharmacokinetic properties and clinical applications .

Cefoperazone’s combination with sulbactam further enhances its efficacy against resistant bacterial strains, making it a valuable antibiotic in clinical practice.

Eigenschaften

CAS-Nummer |

109050-14-8 |

|---|---|

Molekularformel |

C125H190N28O52 |

Molekulargewicht |

2917 g/mol |

IUPAC-Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(4S)-5-[[(2S)-1-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C125H190N28O52/c1-53(2)39-71(139-101(178)59(13)133-108(185)75(45-83(129)158)144-118(195)96(131)60(14)155)109(186)137-70(106(183)149-82(52-154)124(201)205-123(200)81(50-92(174)175)148-104(181)67(29-23-24-38-126)136-110(187)73(42-63-25-19-17-20-26-63)140-114(191)78(48-90(170)171)146-121(198)99(61(15)156)152-115(192)72(40-54(3)4)143-117(194)95(130)56(7)8)32-36-93(176)203-122(199)80(41-55(5)6)147-105(182)69(138-112(189)76(46-88(166)167)134-84(159)51-132-119(196)97(57(9)10)150-103(180)66(128)44-87(164)165)33-37-94(177)204-125(202)100(62(16)157)153-116(193)79(49-91(172)173)142-113(190)77(47-89(168)169)141-111(188)74(43-64-27-21-18-22-28-64)145-120(197)98(58(11)12)151-107(184)68(31-35-86(162)163)135-102(179)65(127)30-34-85(160)161/h17-22,25-28,53-62,65-82,95-100,154-157H,23-24,29-52,126-128,130-131H2,1-16H3,(H2,129,158)(H,132,196)(H,133,185)(H,134,159)(H,135,179)(H,136,187)(H,137,186)(H,138,189)(H,139,178)(H,140,191)(H,141,188)(H,142,190)(H,143,194)(H,144,195)(H,145,197)(H,146,198)(H,147,182)(H,148,181)(H,149,183)(H,150,180)(H,151,184)(H,152,192)(H,153,193)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)/t59-,60+,61+,62+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,95-,96-,97-,98-,99-,100-/m0/s1 |

InChI-Schlüssel |

IDTVEBPFSIYFKB-XLENUICUSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |

Key on ui other cas no. |

109050-14-8 |

Synonyme |

peptide I (Aplysia) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.